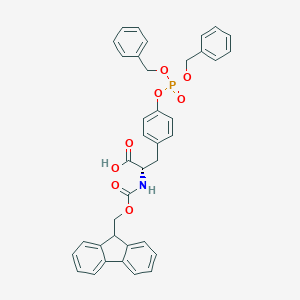

Fmoc-Tyr(PO3Bzl2)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYRDUOBZALLV-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576669 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134150-51-9 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Tyr(PO3Bzl2)-OH: Properties, Synthesis, and Application in Phosphoproteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, abbreviated as Fmoc-Tyr(PO3Bzl2)-OH, is a critical building block in modern peptide chemistry, particularly for the synthesis of phosphopeptides. The strategic placement of the Fmoc protecting group on the α-amino group and the benzyl groups on the phosphate moiety of the tyrosine side chain allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This guide provides a comprehensive overview of the chemical properties, structure, and application of this compound, with a focus on its role in studying phosphotyrosine-dependent signaling pathways.

Chemical Properties and Structure

This compound is a white to yellow solid powder. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Fritted syringe or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HATU and HOBt in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation solution.

-

Allow the mixture to pre-activate for a few minutes.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. A longer coupling time may be necessary depending on the sequence.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

-

Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl groups on the phosphate) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Role in Signaling Pathways

Phosphorylation of tyrosine residues is a fundamental mechanism in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and metabolism. [1]Synthetic phosphopeptides are invaluable tools for studying the enzymes involved in these pathways, such as protein tyrosine kinases and phosphatases, and for investigating protein-protein interactions mediated by phosphotyrosine-binding domains like SH2 and PTB domains.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer. [2][3]Ligand binding to EGFR induces receptor dimerization and autophosphorylation on multiple tyrosine residues, creating docking sites for downstream signaling proteins. [3][4]

References

The Role of Fmoc-Tyr(PO3Bzl2)-OH in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling and drug discovery, the study of protein phosphorylation stands as a cornerstone of modern biological research. Tyrosine phosphorylation, a key post-translational modification, is a transient and tightly regulated process governed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The ability to synthesize peptides containing phosphotyrosine (pTyr) residues is paramount for elucidating the intricacies of these signaling pathways, developing novel therapeutic agents, and creating diagnostic tools. Fmoc-Tyr(PO3Bzl2)-OH, an N-α-Fmoc-protected L-tyrosine derivative with a dibenzyl-protected phosphate group, serves as a critical building block in solid-phase peptide synthesis (SPPS) for the precise incorporation of phosphotyrosine into synthetic peptides.

This technical guide provides an in-depth overview of the application of this compound in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological and chemical processes.

Data Presentation: Comparative Analysis of Fmoc-Phosphotyrosine Derivatives

The choice of the phosphotyrosine building block in SPPS can significantly impact the purity and yield of the final phosphopeptide. While several derivatives are commercially available, their performance can vary. The following table summarizes the available comparative data.

| Derivative | Key Advantages | Potential Disadvantages | Reported Purity/Side Products |

| This compound | - Dibenzyl protection masks the phosphate's acidity, facilitating smoother coupling reactions. | - The benzyl groups are removed by acidolysis (e.g., TFA), which can potentially lead to benzylation of sensitive residues (e.g., Trp, Cys).[1] - One of the benzyl groups can be partially labile during prolonged synthesis.[1] | Generally provides good results, but can be outperformed by t-butyl protected derivatives in terms of final purity. |

| Fmoc-Tyr(PO3tBu2)-OH | - The tert-butyl protecting groups are highly stable during SPPS and are cleanly removed during final cleavage. | - May be more sterically hindered, potentially affecting coupling efficiency in some contexts. | Considered the preferred derivative for affording phosphopeptides in high purity with the lowest amount of non-phosphorylated tyrosine peptide contamination.[2] |

| Fmoc-Tyr(PO3H2)-OH | - Cost-effective as it requires no phosphate protecting groups. | - The free phosphate group can interfere with coupling reactions and may lead to side reactions like pyrophosphate formation. - Can result in the formation of 1-4% of the corresponding non-phosphorylated tyrosine-containing peptide.[2] | Generally gives less pure phosphopeptides compared to protected derivatives.[2] |

| Fmoc-Tyr(PO(OBzl)OH)-OH | - A commonly used derivative. | - The acidic hydroxyl group can complicate coupling reactions.[3] | Can lead to incomplete coupling and requires careful optimization of coupling conditions. |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single cycle of deprotection, washing, and coupling for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, the coupling step can be repeated.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized phosphopeptide from the resin and the simultaneous removal of the benzyl protecting groups from the phosphate moiety.

1. Resin Preparation:

-

After the final Fmoc deprotection and subsequent washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

To minimize potential benzylation of sensitive residues, 1-2% ethanedithiol (EDT) can be added to the cocktail.[1]

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the TFA filtrate under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

The crude phosphopeptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Signaling Pathway: Grb2-SH2 Domain Interaction

Synthetic phosphopeptides are instrumental in studying protein-protein interactions within signaling cascades. A prominent example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The SH2 domain of Grb2 specifically recognizes a pTyr-X-Asn (pYXN) motif. The following diagram illustrates this key signaling event.

Caption: The role of phosphotyrosine in the Grb2-mediated signaling pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of phosphopeptides using this compound follows a cyclical process of deprotection, coupling, and washing on a solid support. The workflow diagram below outlines these key steps.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship: Orthogonal Protection Strategy

The success of Fmoc-based SPPS relies on an orthogonal protection strategy, where the N-terminal protecting group (Fmoc) and the side-chain protecting groups (e.g., benzyl on the phosphate) are removed under different chemical conditions. This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side chains.

Caption: Orthogonal protection scheme in Fmoc-based phosphopeptide synthesis.

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biophysical investigation of the interaction of a mutant Grb2 SH2 domain (W121G) with its cognate phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Tyr(PO3Bzl2)-OH: Synthesis, Applications, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, commonly referred to as Fmoc-Tyr(PO3Bzl2)-OH, is a critical building block in modern peptide chemistry. Its paramount application lies in the solid-phase peptide synthesis (SPPS) of phosphopeptides, which are indispensable tools for studying cellular signaling, kinase activity, and developing novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and its application in the context of key signaling pathways.

Core Data Presentation

The following table summarizes the key quantitative data for this compound (CAS Number: 134150-51-9).

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 134150-51-9 | [1] |

| Molecular Formula | C38H34NO8P | [1] |

| Molecular Weight | 663.65 g/mol | [1] |

| InChI Key | JSTYRDUOBZALLV-BHVANESWSA-N | [2] |

| Physical Properties | ||

| Physical Form | White to yellow solid | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[3] | |

| Storage | Store at -20°C upon receipt. Aliquoting is necessary for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C for one week. Long term: -20°C to -80°C for up to 6 months. |

Experimental Protocols

The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing. The benzyl protecting groups on the phosphate are stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a phosphopeptide using this compound involves the following key stages:

General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HBTU, HATU, or HCTU; 2.9 equivalents)[4]

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6 equivalents)[4]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes and drain.

-

Repeat the deprotection with fresh piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).[4]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Cleavage and Deprotection of the Phosphopeptide

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the benzyl groups from the phosphate moiety.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5]

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The benzyl protecting groups are typically removed within this timeframe.[6]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification of the Phosphopeptide

The crude phosphopeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Inject the solution onto a C18 column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

-

Collect fractions and analyze them by mass spectrometry to identify those containing the desired phosphopeptide.

-

Pool the pure fractions and lyophilize to obtain the final product.

For complex samples, enrichment of phosphopeptides prior to RP-HPLC may be necessary using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[7][8]

Signaling Pathway Visualizations

Tyrosine phosphorylation is a cornerstone of intracellular signaling, regulating a vast array of cellular processes. The synthesis of phosphopeptides using this compound is crucial for studying these pathways. Below are representations of two key signaling pathways where tyrosine phosphorylation plays a pivotal role.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is critical for regulating cell growth, proliferation, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation on multiple tyrosine residues, creating docking sites for downstream signaling proteins.[9][10]

Simplified EGFR signaling pathway leading to cell proliferation.

Insulin Receptor Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose homeostasis. Insulin binding to its receptor leads to the autophosphorylation of tyrosine residues, which then recruit and phosphorylate insulin receptor substrate (IRS) proteins. This initiates downstream cascades that mediate the metabolic effects of insulin.[11][12]

Key pathways in insulin receptor signaling.

Conclusion

This compound is a vital reagent for the synthesis of phosphotyrosine-containing peptides. Its chemical properties allow for seamless integration into standard Fmoc-SPPS workflows, enabling the creation of complex phosphopeptides with high fidelity. These synthetic peptides are invaluable for dissecting the intricate signaling pathways that govern cellular function and for the development of targeted therapeutics that modulate these pathways. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals working in these cutting-edge fields.

References

- 1. This compound | 134150-51-9 [amp.chemicalbook.com]

- 2. This compound | 134150-51-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usherbrooke.ca [usherbrooke.ca]

- 8. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Insulin signaling pathway | Abcam [abcam.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-Tyr(PO₃Bzl₂)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, commonly known as Fmoc-Tyr(PO₃Bzl₂)-OH. This crucial building block is instrumental in solid-phase peptide synthesis (SPPS) for the incorporation of phosphotyrosine residues, enabling the study of protein phosphorylation and the development of novel therapeutics. This document outlines a high-yielding one-pot synthesis protocol, detailed purification methods, and comprehensive characterization data.

Introduction

Tyrosine phosphorylation is a key post-translational modification that governs a multitude of cellular signaling pathways, including cell growth, differentiation, and metabolism.[1][2] The study of these pathways and the development of targeted therapies often necessitate the synthesis of peptides containing phosphotyrosine. Fmoc-Tyr(PO₃Bzl₂)-OH is a critical reagent for this purpose, offering a protected form of phosphotyrosine that is compatible with standard Fmoc-based solid-phase peptide synthesis protocols. The benzyl protecting groups on the phosphate moiety are readily removable under acidic conditions, typically during the final cleavage of the peptide from the resin.[3]

Synthesis of Fmoc-Tyr(PO₃Bzl₂)-OH

A highly efficient, one-pot synthesis of Fmoc-Tyr(PO₃Bzl₂)-OH has been developed, proceeding via a phosphite-triester intermediate which is subsequently oxidized. This method offers a significant advantage over multi-step procedures by reducing reaction time and improving overall yield.

Synthesis Workflow

Caption: One-pot synthesis of Fmoc-Tyr(PO₃Bzl₂)-OH.

Experimental Protocol

Materials:

-

Fmoc-Tyr-OH

-

Dibenzyl N,N-diethylphosphoramidite

-

1H-Tetrazole

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyl hydroperoxide (tBuOOH), 70% in water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., toluene, ethyl acetate/hexane)

Procedure:

-

Phosphitylation: To a solution of Fmoc-Tyr-OH (1.0 eq) and 1H-tetrazole (2.5 eq) in anhydrous THF, add dibenzyl N,N-diethylphosphoramidite (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add tert-butyl hydroperoxide (1.5 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 1 hour at 0 °C and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of Fmoc-Tyr(PO₃Bzl₂)-OH

The crude product can be purified by recrystallization or column chromatography to achieve the high purity required for peptide synthesis.

Purification Workflow

Caption: Purification strategies for Fmoc-Tyr(PO₃Bzl₂)-OH.

Experimental Protocols

Recrystallization from Toluene:

-

Suspend the crude Fmoc-Tyr(PO₃Bzl₂)-OH in toluene.

-

Heat the mixture to 50-60 °C with stirring until a clear solution is obtained.

-

Slowly cool the solution to room temperature and then to 0-4 °C to induce crystallization.

-

Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.

HPLC Purification:

For analytical or small-scale purification, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A suitable gradient of mobile phase B is used to elute the product.

-

Detection: UV at 265 nm (for the Fmoc group)

Data Presentation

Synthesis and Purification Summary

| Parameter | Value |

| Synthesis Method | One-pot phosphitylation and oxidation |

| Starting Material | Fmoc-Tyr-OH |

| Key Reagents | Dibenzyl N,N-diethylphosphoramidite, 1H-Tetrazole, tBuOOH |

| Reported Yield (crude) | ~96% |

| Purification Methods | Recrystallization, Column Chromatography |

| Typical Purity | >98% (after purification) |

Characterization Data

| Property | Data |

| Molecular Formula | C₃₈H₃₄NO₈P |

| Molecular Weight | 663.65 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | ~7.8-7.2 (m, Fmoc & Bzl-H), ~7.1 & ~6.9 (d, Tyr-H), ~5.0 (m, Bzl-CH₂), ~4.5-4.2 (m, Fmoc-H & α-CH), ~3.1 (m, β-CH₂) |

| ³¹P NMR (CDCl₃, δ) | ~ -6 to -8 ppm |

| Mass Spectrometry | m/z [M+H]⁺ calculated for C₃₈H₃₅NO₈P: 664.21, found: ~664.2 |

Role in Cellular Signaling

Fmoc-Tyr(PO₃Bzl₂)-OH is a vital tool for synthesizing phosphopeptides that mimic substrates or binding partners in tyrosine kinase signaling pathways. These pathways are fundamental to cellular communication and are often dysregulated in diseases such as cancer.[1]

Simplified Tyrosine Kinase Signaling Pathway

Caption: A generic receptor tyrosine kinase signaling pathway.

By incorporating Fmoc-Tyr(PO₃Bzl₂)-OH into synthetic peptides, researchers can create probes to study the binding interactions of SH2 domains, develop inhibitors of specific tyrosine kinases or phosphatases, and investigate the intricate details of these critical signaling networks.

Conclusion

This technical guide provides a comprehensive resource for the synthesis and purification of Fmoc-Tyr(PO₃Bzl₂)-OH. The detailed one-pot synthesis protocol offers a high-yield and efficient route to this essential building block. The provided purification and characterization data will aid researchers in obtaining highly pure material for their studies in peptide chemistry, chemical biology, and drug discovery. The ability to synthesize custom phosphopeptides using Fmoc-Tyr(PO₃Bzl₂)-OH is paramount for advancing our understanding of cellular signaling and for the development of next-generation targeted therapies.

References

Fmoc-Tyr(PO3Bzl2)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of Fmoc-Tyr(PO3Bzl2)-OH, a key reagent in peptide synthesis.

Core Chemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for accurate experimental design and reagent quantification.

| Property | Value |

| Molecular Formula | C38H34NO8P[1][2] |

| Molecular Weight | 663.65 g/mol [1][2] |

| CAS Number | 134150-51-9[1] |

| Synonyms | FMOC-O-DIBENZYLPHOSPHO-L-TYROSINE, Nα-Fmoc-O-[bis(benzyloxy)phosphoryl]-L-tyrosine[1] |

| Physical Form | White to Yellow Solid[3] |

Experimental Considerations

Due to the specific nature of this topic, which centers on the intrinsic chemical properties of a single molecule, detailed experimental protocols for its use are context-dependent and fall outside the scope of this document. The primary "experiments" related to this compound are its synthesis and its application in solid-phase peptide synthesis (SPPS). Researchers employing this compound in SPPS should refer to established protocols for Fmoc-based peptide synthesis, paying special attention to coupling and deprotection steps involving phosphorylated amino acids.

Similarly, signaling pathways are biological processes in which a molecule like a phosphotyrosine-containing peptide might be involved after its synthesis. The compound this compound itself is a protected amino acid and not directly involved in cellular signaling.

Logical Relationship in Peptide Synthesis

The following diagram illustrates the logical position of this compound within a generalized workflow for solid-phase peptide synthesis.

Caption: Role of this compound in SPPS.

References

Safeguarding the Cornerstone of Phosphopeptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Tyr(PO3Bzl2)-OH

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of peptide synthesis, particularly in the development of therapeutics and research tools targeting phosphorylation-dependent signaling pathways, the integrity of building blocks is paramount. Fmoc-Tyr(PO3Bzl2)-OH, a key derivative for introducing phosphotyrosine into peptide sequences, demands careful handling and storage to ensure its purity and reactivity. This technical guide provides an in-depth overview of the recommended storage and stability guidelines for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Storage and Handling Recommendations

This compound is typically supplied as a lyophilized powder. To maintain its chemical integrity and prevent degradation, adherence to specific storage conditions is critical. The following table summarizes the recommended guidelines based on supplier data sheets and best practices in peptide chemistry.

| Parameter | Recommended Condition | Rationale |

| Long-Term Storage Temperature | -20°C or lower | Minimizes thermal degradation and preserves the integrity of the Fmoc and benzyl protecting groups. |

| Short-Term Storage Temperature | 4°C (for up to one week) | Suitable for temporary storage during active use to avoid repeated freeze-thaw cycles.[1] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) and dry | Protects against oxidation and hydrolysis. The phosphate ester and Fmoc group are susceptible to moisture. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can catalyze degradation. |

| Handling | Handle in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles.[1] | Minimizes exposure to atmospheric moisture and prevents physical degradation of the lyophilized powder. |

Understanding the Stability Profile of this compound

The stability of this compound is intrinsically linked to its chemical structure, which features several labile functional groups. Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the synthesis of high-quality phosphopeptides.

Potential Degradation Pathways:

-

Hydrolysis: The dibenzyl phosphate ester is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which can lead to the formation of the corresponding mono-benzyl phosphate or fully deprotected phosphotyrosine derivatives. The Fmoc group is also labile to basic conditions.

-

Oxidation: While less common, oxidative degradation of the tyrosine side chain can occur, especially in the presence of oxidizing agents or prolonged exposure to air.

-

Thermolysis: Elevated temperatures can promote the degradation of both the Fmoc and benzyl protecting groups.

-

Photolysis: Exposure to UV light can potentially lead to the cleavage of the Fmoc group.

The following diagram illustrates the relationship between key environmental factors and the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Stability Assessment: A General Guideline

To ensure the quality of this compound, particularly for critical applications, a stability assessment study may be warranted. The following outlines a general experimental protocol for a forced degradation study.

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

2. Materials and Methods:

-

Test Substance: this compound

-

Reagents: HPLC-grade acetonitrile, water, trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2).

-

Equipment: HPLC system with a UV detector, photostability chamber, oven, pH meter, analytical balance.

3. Forced Degradation Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve a known amount of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2 hours. |

| Oxidative Degradation | Dissolve a known amount of the compound in a solution of 3% H2O2. Incubate at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C in an oven for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

4. Sample Preparation and Analysis:

-

For each stress condition, prepare a sample solution at a concentration of approximately 1 mg/mL.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA, with UV detection at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).

5. Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and quantify any major degradation products.

-

The peak purity of the main component should be assessed to ensure the analytical method is stability-indicating.

This general protocol can be adapted based on the specific requirements of the research and available analytical capabilities.

Conclusion

The integrity of this compound is fundamental to the successful synthesis of phosphopeptides. By adhering to the stringent storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliability of their synthetic outcomes. Furthermore, a proactive approach to stability assessment through forced degradation studies can provide valuable insights into the compound's behavior and aid in the development of robust analytical methods. As the demand for complex synthetic peptides continues to grow, a thorough understanding of the stability of these critical reagents will remain a cornerstone of innovation in drug discovery and biomedical research.

References

Navigating the Solubility of Fmoc-Tyr(PO3Bzl2)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Tyr(PO3Bzl2)-OH, an essential building block in solid-phase peptide synthesis (SPPS) for the incorporation of phosphotyrosine, presents unique handling challenges due to its specific solubility profile. A comprehensive understanding of its solubility in various solvents is critical for optimizing coupling efficiency, minimizing aggregation, and ensuring the successful synthesis of target phosphopeptides. This in-depth technical guide provides a thorough analysis of the solubility of this compound, including qualitative data, comparative quantitative data of analogous compounds, and detailed experimental protocols for determining precise solubility. This document aims to equip researchers with the necessary knowledge to effectively utilize this key reagent in their synthetic workflows.

Introduction to this compound in Peptide Synthesis

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, regulating a myriad of processes from cell growth and proliferation to differentiation and metabolism. The synthesis of phosphotyrosine-containing peptides is therefore a vital tool for dissecting these signaling pathways and developing novel therapeutics. This compound, with its dibenzyl-protected phosphate group, is a widely used derivative for introducing phosphotyrosine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the dibenzyl protecting groups significantly influences its solubility, making the choice of an appropriate solvent system a critical parameter for successful synthesis.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers and comparative data from structurally similar compounds provide valuable guidance for solvent selection.

Qualitative Solubility:

This compound is generally reported to be soluble in a range of polar aprotic and chlorinated organic solvents.[1][2] These include:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Chloroform

-

Ethyl Acetate

-

Acetone

Quantitative Solubility Data for Analogous Compounds:

To provide a more quantitative perspective, the following table summarizes the reported solubility of other Fmoc-tyrosine derivatives. This data can be used to estimate the solubility of this compound, with the understanding that the large, hydrophobic dibenzyl groups will likely decrease solubility compared to derivatives with smaller or no protecting groups on the phosphate moiety.

| Compound | Solvent | Solubility | Molar Concentration (mM) | Source | Notes |

| Fmoc-Tyr(PO(OBzl)OH)-OH | DMF | ~286.8 mg/mL (calculated) | ~500 | Sigma-Aldrich[3] | Described as "clearly soluble" (1 mmole in 2 ml). |

| Fmoc-Tyr(tBu)-OH | DMSO | 100 mg/mL | 217.61 | MedChemExpress[4] | Ultrasonic assistance may be required. |

| Fmoc-Tyr-OH | DMSO | 66.67 mg/mL | 165.26 | MedChemExpress[5] | Ultrasonic assistance may be required. |

| Fmoc-Tyr(PO3H2)-OH | DMSO | 1 - 10 mg/mL | 2.07 - 20.7 | Cayman Chemical[6] | Described as "sparingly soluble." |

| Fmoc-Tyr(Me)-OH | DMSO | 200 mg/mL | 479.10 | MedChemExpress[7] | Ultrasonic assistance may be required. |

Experimental Protocol for Determining Solubility

Given the variability in solvent purity, temperature, and specific lot-to-lot differences of the reagent, it is highly recommended that researchers experimentally determine the solubility of this compound under their specific laboratory conditions. The following is a detailed protocol for this purpose.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMF, DMSO, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Tightly cap the vials and vortex for 1-2 minutes to create a suspension.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination:

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

- 1. This compound | 134150-51-9 [m.chemicalbook.com]

- 2. This compound | 134150-51-9 [amp.chemicalbook.com]

- 3. Fmoc-Tyr(PO(OBzl)OH)-OH Novabiochem 191348-16-0 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Dual Role of Benzyl Groups in Fmoc-Phosphotyrosine Chemistry: A Technical Guide

For researchers, scientists, and drug development professionals, the synthesis of phosphopeptides is a critical tool for dissecting cellular signaling pathways. The incorporation of phosphotyrosine residues, key players in these pathways, often relies on protected amino acid building blocks. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine, or Fmoc-Tyr(PO3Bzl2)-OH, is a widely utilized reagent. This in-depth guide explores the crucial role of the benzyl protecting groups on the phosphate moiety, detailing their advantages, challenges, and the methodologies for their removal.

The primary function of the two benzyl groups in this compound is to shield the highly reactive phosphate group during solid-phase peptide synthesis (SPPS). This protection is essential to prevent undesirable side reactions, such as acylation of the phosphate hydroxyls, which would otherwise interfere with the stepwise assembly of the peptide chain.

However, the selection of benzyl groups also presents a key challenge. While they are generally stable, they can be prematurely cleaved under the basic conditions required for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, which is typically achieved using piperidine. This partial deprotection can lead to a heterogeneous mixture of peptides, complicating purification and analysis. To address this, alternative, less nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) can be employed for Fmoc deprotection, minimizing the premature loss of the benzyl groups.

Deprotection of Benzyl Groups: Methodologies and Protocols

The final stage of phosphopeptide synthesis involves the global deprotection of all side-chain protecting groups and cleavage of the peptide from the solid support. For peptides synthesized with this compound, two primary strategies are employed for the removal of the benzyl groups from the phosphate: acidolysis with trifluoroacetic acid (TFA) and catalytic transfer hydrogenation.

Acidolytic Cleavage with Trifluoroacetic Acid (TFA)

The most common method for the final deprotection in Fmoc-SPPS is treatment with a strong acid, typically TFA. The benzyl groups on the phosphate are susceptible to acid cleavage, although they are more resistant than many other common protecting groups, such as the tert-butyl group. To ensure complete removal and to prevent side reactions with sensitive amino acid residues (e.g., tryptophan, methionine, cysteine), a "cocktail" of scavengers is added to the TFA.

Table 1: Comparison of TFA Cleavage Cocktails for Benzyl Deprotection

| Reagent Cocktail | Composition (v/v) | Key Scavengers | Application Notes |

| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | TIS, Water | A general-purpose cocktail suitable for many peptides. TIS acts as a carbocation scavenger. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | A more robust cocktail for peptides containing multiple sensitive residues. Phenol protects tyrosine and tryptophan, thioanisole protects tryptophan and methionine, and EDT is crucial for cysteine-containing peptides. |

Experimental Protocol: TFA Cleavage and Deprotection

-

Resin Preparation: Following peptide synthesis, the resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.

-

Cleavage Cocktail Preparation: The desired TFA cleavage cocktail is freshly prepared in a fume hood.

-

Cleavage Reaction: The cleavage cocktail is added to the resin (typically 10 mL per gram of resin) and the mixture is gently agitated at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Catalytic Transfer Hydrogenation

An alternative, milder method for benzyl group removal is catalytic transfer hydrogenation. This technique avoids the use of strong acids and can be advantageous for peptides with acid-sensitive modifications. The reaction is typically carried out using a palladium catalyst and a hydrogen donor, such as formic acid or ammonium formate.

Table 2: Conditions for Catalytic Transfer Hydrogenation

| Catalyst | Hydrogen Donor | Solvent | Reaction Time |

| 10% Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol/Water | 1-4 hours |

| 10% Palladium on Carbon (Pd/C) | Formic Acid | Methanol | 1-2 hours |

Experimental Protocol: Catalytic Transfer Hydrogenation

-

Peptide Dissolution: The cleaved and side-chain deprotected (except for the benzyl groups on phosphate) peptide is dissolved in a suitable solvent mixture, such as methanol/water.

-

Catalyst and Donor Addition: 10% Pd/C catalyst and the hydrogen donor (e.g., ammonium formate) are added to the peptide solution.

-

Reaction: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by HPLC.

-

Catalyst Removal: The catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated, and the deprotected phosphopeptide is purified by RP-HPLC.

Visualizing the Role of Phosphotyrosine in Cellular Signaling

The synthesis of phosphopeptides using this compound is instrumental in studying signal transduction pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon binding of its ligand, EGFR undergoes autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling proteins.

Caption: EGFR signaling to the MAPK pathway.

The diagram above illustrates how the phosphorylation of EGFR on tyrosines 1068 and 1086 creates binding sites for the adaptor protein Grb2.[1][2] This interaction recruits the guanine nucleotide exchange factor Sos to the plasma membrane, leading to the activation of Ras. Activated Ras then initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell proliferation. The synthesis of peptides containing these specific phosphotyrosine residues is crucial for studying the binding affinities and specificities of proteins like Grb2.

Conclusion

The dibenzyl protection of the phosphate group in this compound plays a vital, albeit challenging, role in the synthesis of phosphopeptides. While offering essential protection during chain elongation, the lability of the benzyl groups to the conditions of Fmoc deprotection requires careful consideration of the synthetic strategy. The successful removal of the benzyl groups during the final cleavage step can be achieved through robust acidolytic methods with appropriate scavengers or through milder catalytic transfer hydrogenation. The choice of deprotection strategy will depend on the overall composition and sensitivity of the target peptide. Ultimately, the use of this compound provides researchers with a powerful tool to synthesize custom phosphopeptides, enabling detailed investigations into the complex world of cellular signaling.

References

A Researcher's Guide to Phosphopeptide Synthesis via Fmoc Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a critical technique in modern biochemical research, enabling the detailed study of cellular signaling, kinase activity, and the development of novel therapeutics. Reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism regulating a vast array of cellular processes. The ability to chemically synthesize peptides with precisely located phosphate groups provides an invaluable tool for dissecting these pathways. Among the various methods, Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most prevalent and versatile approach.

This guide provides a comprehensive technical overview of phosphopeptide synthesis using Fmoc chemistry, focusing on the "building block" strategy. This method involves the direct incorporation of pre-phosphorylated amino acid derivatives during peptide chain elongation, offering precise control over the phosphorylation site.

Core Principles and Challenges

The "building block" approach in Fmoc-based phosphopeptide synthesis utilizes amino acids where the side-chain hydroxyl group is already phosphorylated. To prevent interference with the coupling reactions and potential side reactions during synthesis, the phosphate group is often protected, for example, with a benzyl group (e.g., Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH).

However, the synthesis of phosphopeptides presents unique challenges:

-

Reduced Coupling Efficiency: The bulky and negatively charged nature of the phosphate group can sterically hinder the coupling of the phosphorylated amino acid and subsequent residues.

-

Side Reactions: A significant side reaction is β-elimination of the phosphate group from phosphoserine and phosphothreonine residues, which can be exacerbated by the basic conditions used for Fmoc deprotection (e.g., piperidine).

-

Solubility Issues: The presence of the phosphate group can alter the solubility of the growing peptide chain, potentially leading to aggregation and incomplete reactions.

Careful optimization of coupling reagents, reaction times, and cleavage protocols is therefore essential for the successful synthesis of phosphopeptides.

Quantitative Data Summary

The efficiency and purity of phosphopeptide synthesis can be influenced by various factors, including the synthetic strategy and the specific sequence. The following table summarizes representative quantitative data from different synthesis methodologies.

| Parameter | Method | Phosphopeptide Sequence | Purity/Yield | Reference |

| Crude Purity | Microwave-Assisted SPPS | CTEDQY(pS)LVED-NH2 | 82% | [1] |

| Crude Purity | Microwave-Assisted SPPS | CPSPA(pT)DPSLY-NH2 | 73% | [1] |

| Crude Purity | Microwave-Assisted SPPS | CSDGG(pY)MDMSK-NH2 | 62% | [1] |

| Crude Purity | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | Library of 8 multiphosphorylated peptides | 7.7% - 37.2% | [2] |

| Overall Yield | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | Library of 8 multiphosphorylated peptides | 3.6% - 33.6% | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for the manual synthesis of a phosphopeptide using Fmoc chemistry and a pre-phosphorylated amino acid building block.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the cyclical process of deprotection, activation, and coupling for the assembly of the phosphopeptide on a solid support (e.g., Rink Amide resin).

1. Resin Swelling and Initial Fmoc Deprotection:

- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

- Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes, then drain the solution.

- Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

2. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.[3]

- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

3. Iterative Deprotection and Coupling:

- After each successful coupling, wash the resin with DMF.

- Repeat the Fmoc deprotection step as described in step 1.

- Continue with the coupling of the subsequent amino acids as described in step 2. For the incorporation of the phosphoserine or phosphothreonine building block (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), the same coupling protocol is used.

4. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 1.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the benzyl group from the phosphate moiety.

1. Resin Preparation:

- Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4][5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptidyl-resin.

- Gently agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Collection:

- Filter the resin and collect the filtrate, which contains the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet again with cold ether to remove residual scavengers and protecting group byproducts.

- Dry the crude peptide pellet under a vacuum.

Protocol 3: Purification and Analysis

The crude phosphopeptide is then purified and its identity and purity are confirmed.

1. Purification:

- Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of TFA (e.g., 0.1%).

- Purify the phosphopeptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[4]

2. Analysis:

- Confirm the identity of the purified phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

- Assess the purity of the final product by analytical RP-HPLC.

Visualizing Key Processes

To better understand the context and workflow of phosphopeptide synthesis, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] The synthesis of specific phosphopeptides corresponding to phosphorylation sites within this pathway is essential for studying its regulation.

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Workflow for Phosphopeptide Synthesis and Analysis

The following diagram outlines the logical progression of steps from the initial solid-phase synthesis to the final analysis of the purified phosphopeptide.

Caption: Workflow of phosphopeptide synthesis and analysis.

References

- 1. kohan.com.tw [kohan.com.tw]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Safety and Handling of Fmoc-Tyr(PO3Bzl2)-OH

Disclaimer: This document provides a guide to the safety and handling of Fmoc-Tyr(PO3Bzl2)-OH based on available data and general best practices for similar chemical compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, it is crucial to handle this substance with caution and to supplement this guide with a thorough risk assessment conducted by qualified personnel in your facility.

Introduction

This compound, or Nα-Fmoc-O-[bis(benzyloxy)phosphoryl]-L-tyrosine, is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS), particularly for the incorporation of phosphotyrosine residues into peptides.[1] These modified peptides are invaluable tools for researchers in cell biology, signal transduction, and drug development. Given its use in sensitive applications, a thorough understanding of its safe handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling procedures for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The table below summarizes the available data for this compound.

| Property | Value | Reference |

| CAS Number | 134150-51-9 | [1][2] |

| Molecular Formula | C38H34NO8P | [1][2] |

| Molecular Weight | 663.65 g/mol | [1][2] |

| Appearance | White to yellow solid powder (amorphous) | [2] |

| Purity | ≥95% | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |

Hazard Identification and Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Disclaimer: These hazard statements are based on a similar compound and should be treated as potential hazards for this compound in the absence of specific data.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure when handling powdered chemical reagents.[3][4] The following table outlines the recommended PPE.

| PPE Category | Item | Specification | Rationale |

| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. | Protects eyes from airborne dust particles and splashes.[3] |

| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Inspected before use and compliant with EN 374 (EU) or equivalent standards. Powder-free is recommended.[5] | Prevents skin contact with the chemical.[3][5] |

| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from contamination.[3] |

| Respiratory Protection | Dust Mask or Respirator | N95 (US) or P1/P2 (EN 143) type respirator. | Recommended when handling the powder, especially in poorly ventilated areas, to prevent inhalation of dust particles.[3][6] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken. The following protocols are based on general guidelines for handling chemical powders.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Skin Contact | Brush off any excess solid material from the skin.[8] Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |

Handling, Storage, and Fire-Fighting Measures

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

6.1 Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[11]

-

Avoid generating dust during handling.

-

Use appropriate, clean, and dry dispensing tools.

-

Wash hands thoroughly after handling.[12]

-

Do not eat, drink, or smoke in the work area.[13]

6.2 Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.[11][14]

-

Recommended long-term storage is in a freezer under -20°C in an inert atmosphere.[2] For short-term storage, refrigeration at 2-8°C is acceptable for many Fmoc-protected amino acids.[15]

-

Keep away from heat and direct sunlight.[14]

-

Allow the container to warm to room temperature before opening to prevent moisture condensation.[15]

6.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx), and phosphorus oxides.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[12] Solid waste should be collected in a clearly labeled, sealed container for hazardous waste disposal.

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the provided search results. In the absence of such data, it is recommended to handle this compound with the same level of care as other potentially hazardous powdered chemical reagents. A risk assessment should be performed before use, taking into account the quantity of material being handled and the specific experimental procedures.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of powdered chemical reagents like this compound in a laboratory setting.

Caption: Safe handling workflow for powdered chemical reagents.

References

- 1. parchem.com [parchem.com]

- 2. This compound | 134150-51-9 [amp.chemicalbook.com]

- 3. falseguridad.com [falseguridad.com]

- 4. PPE and Safety for Chemical Handling [acsmaterial.com]

- 5. pppmag.com [pppmag.com]

- 6. nspcoatings.co.uk [nspcoatings.co.uk]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 12. shahandassociates.co.in [shahandassociates.co.in]

- 13. fortussafety.nz [fortussafety.nz]

- 14. novohim.com.ua [novohim.com.ua]

- 15. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Tyr(PO3Bzl2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell growth, and differentiation. The synthesis of phosphopeptides is therefore a vital tool for studying protein kinases and phosphatases, developing kinase inhibitors, and generating phospho-specific antibodies. The use of pre-phosphorylated amino acid building blocks in Fmoc-based solid-phase peptide synthesis (SPPS) provides precise control over the site of phosphorylation.

This document provides a detailed protocol for the incorporation of phosphotyrosine into synthetic peptides using Nα-Fmoc-O-(dibenzylphospho)-L-tyrosine (Fmoc-Tyr(PO3Bzl2)-OH). This building block offers a convenient method for synthesizing phosphotyrosine-containing peptides. The dibenzyl protection of the phosphate group is generally stable during peptide synthesis, with the benzyl groups being removed during the final acidolytic cleavage step. It is important to note that while this compound couples efficiently, it can be partially converted to the monobenzyl-protected form, Fmoc-Tyr(PO(OBzl)OH)-OH, under the basic conditions of Fmoc deprotection[1]. The following protocols are designed to be robust for either species.

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is essential for its successful application in SPPS.

| Property | Value |

| Formal Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-(dibenzylphospho)-L-tyrosine |

| CAS Number | 134150-51-9 |

| Molecular Formula | C38H34NO8P |

| Molecular Weight | 663.65 g/mol |

| Appearance | White to off-white solid |

| Side-Chain Protecting Group | Dibenzylphospho |

| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) Benzyl (Bzl): Acid-labile (e.g., strong acid like TFA) |

Experimental Workflow for SPPS using this compound

The overall workflow for SPPS involves the iterative removal of the Fmoc protecting group and the coupling of the subsequent Fmoc-protected amino acid until the desired peptide sequence is assembled.

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Preparation

Proper swelling of the resin is crucial for efficient synthesis.

-

Procedure:

-

Place the appropriate resin (e.g., 200 mg Rink Amide resin for a peptide amide) in a fritted syringe reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF).

-

Agitate for at least 30-60 minutes at room temperature.

-

Drain the solvent.

-

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Reagents:

-

Deprotection solution: 20% (v/v) piperidine in DMF.

-

-

Procedure:

-

Add the deprotection solution to the swelled resin.

-

Agitate for 3-5 minutes. Drain.

-

Add a fresh aliquot of the deprotection solution.

-

Agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of this compound

This protocol describes the activation and coupling of this compound. The same general procedure applies to other Fmoc-amino acids.

-

Reagents and Stoichiometry:

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| This compound | 2 - 4 | Amino acid to be coupled |

| Coupling Reagents | ||

| HBTU/HATU | 1.9 - 3.9 | Uronium/Aminium salt activator |

| DIC | 2 - 4 | Carbodiimide activator |

| Additives | ||

| HOBt/HOAt | 2 - 4 | Reduces racemization and improves efficiency |

| Bases | ||

| DIPEA | 4 - 8 | Tertiary amine base for activation |

-

Protocol 1: Coupling using HBTU/DIPEA

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After a complete reaction, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Protocol 2: Coupling using DIC/HOBt

-

Reagent Solution Preparation: Dissolve this compound (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

-

Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 eq.).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

-

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all side-chain protecting groups, including the benzyl groups from the phosphotyrosine.

-

Cleavage Cocktails: For peptides containing phosphotyrosine and other sensitive residues, a robust scavenger cocktail is recommended to prevent side reactions from reactive cationic species generated during cleavage[2][3].

| Cocktail Name | Composition | Primary Use and Considerations |